(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol
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Overview
Description
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C12H19NO2 It features a cyclobutyl ring attached to a methanol group and an isoxazole ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of AuCl3 as a catalyst to obtain 3- or 5-substituted and 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of isoxazole derivatives often involves scalable processes that can be adapted for large-scale production. These methods typically focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between isoxazole derivatives and biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of isoxazole-containing compounds.
Medicine
In medicine, this compound and its derivatives have shown potential as therapeutic agents. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound is a potent FLT3 kinase inhibitor with potential anticancer properties.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea: This compound has shown promising biological activities and is used in medicinal chemistry research.
Uniqueness
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclobutyl)methanol is unique due to its combination of a cyclobutyl ring and an isoxazole ring with a tert-butyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-11(2,3)10-7-9(13-15-10)12(8-14)5-4-6-12/h7,14H,4-6,8H2,1-3H3 |
InChI Key |
QHPYHLJOKMSZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2(CCC2)CO |
Origin of Product |
United States |
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